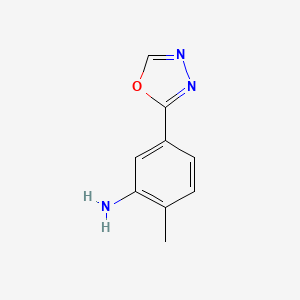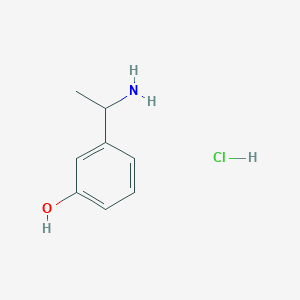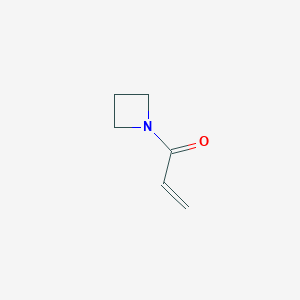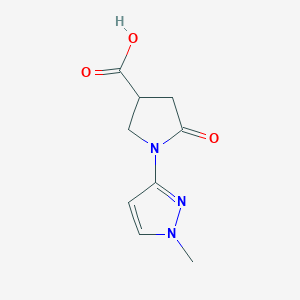![molecular formula C9H9N3O3 B6143950 5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid CAS No. 1170539-43-1](/img/structure/B6143950.png)
5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole rings are known for their broad range of chemical and biological properties . They are found in many natural products and are the basic core of some drugs .
Wissenschaftliche Forschungsanwendungen
5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and receptor binding. It has also been used as a tool to study the structure and function of various proteins and enzymes. In addition, this compound has been studied for its potential applications in drug design and development.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound would need to be identified through further experimental studies.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases . The specific pathways affected by this compound would need to be identified through further experimental studies.
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, formulation, and route of administration
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular levels, such as inducing apoptosis, inhibiting cell proliferation, and modulating immune responses . The specific effects of this compound would need to be identified through further experimental studies.
Action Environment
The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be purified by recrystallization. It is also relatively stable and has a low toxicity. However, it also has some limitations. It is not very soluble in water, so it must be dissolved in a solvent such as dimethyl sulfoxide (DMSO). In addition, it is not very soluble in organic solvents, so it must be dissolved in aqueous solutions.
Zukünftige Richtungen
Given the potential applications of 5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid in scientific research, there are many potential future directions for research. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of various diseases and disorders. For example, further research could be conducted to determine if this compound could be used to treat inflammation, cancer, and neurological disorders. Additionally, research could be conducted to investigate the potential interactions of this compound with other drugs. Finally, research could be conducted to investigate the potential applications of this compound in drug design and development.
Synthesemethoden
5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is synthesized by reacting 4-amino-1H-pyrazol-1-ylmethylene furan-2-carboxylic acid with an amine. The reaction is typically carried out in aqueous acetic acid at a temperature of 100°C for approximately 3 hours. After the reaction has been completed, the product is isolated as a white solid and can be further purified by recrystallization.
Eigenschaften
IUPAC Name |
5-[(4-aminopyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5,10H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYYFYLOQJVDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)







![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)


